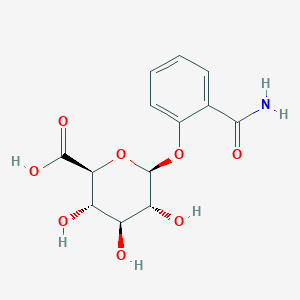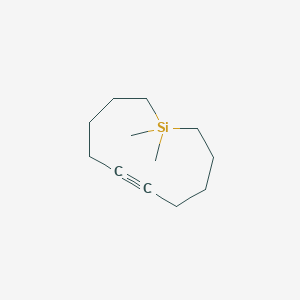
1,1-Dimethyl-1-silacycloundec-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-silacycloundec-6-yne, commonly known as DSCU, is a chemical compound that belongs to the family of silacycloundecynes. It is a highly reactive and versatile compound that has gained significant attention among the scientific community due to its unique properties. DSCU has been widely studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research.
Scientific Research Applications
DSCU has been widely studied for its potential applications in various fields of scientific research. In material science, DSCU has been used as a precursor for the synthesis of silicon-containing polymers and ceramics. In organic synthesis, DSCU has been used as a reagent for the preparation of various functionalized silacycloundecynes. In biomedical research, DSCU has been studied for its potential applications in cancer therapy.
Mechanism Of Action
The mechanism of action of DSCU is not well understood. However, it has been suggested that DSCU may act as a DNA intercalator, which can lead to the inhibition of DNA replication and cell division. DSCU has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
DSCU has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DSCU has also been shown to induce cell cycle arrest and inhibit angiogenesis, the process of blood vessel formation. However, the exact biochemical and physiological effects of DSCU on normal cells are not well understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of DSCU is its high reactivity and versatility, which makes it an ideal compound for various laboratory experiments. DSCU is also relatively easy to synthesize, which makes it readily available for research purposes. However, the high reactivity of DSCU also poses a significant risk, as it can react with other compounds and cause unwanted side reactions.
Future Directions
There are several future directions for the study of DSCU. One potential direction is the development of DSCU-based drugs for cancer therapy. Another direction is the study of the exact mechanism of action of DSCU, which can lead to a better understanding of its potential applications in various fields of scientific research. Additionally, the synthesis of new functionalized silacycloundecynes using DSCU as a precursor can lead to the development of new materials with unique properties.
Synthesis Methods
The synthesis of DSCU involves the reaction of hexachlorocyclotriphosphazene with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction yields DSCU as a yellowish oil with a purity of up to 95%. The synthesis of DSCU is relatively simple and can be carried out in a laboratory setting with relative ease.
properties
CAS RN |
17973-78-3 |
|---|---|
Product Name |
1,1-Dimethyl-1-silacycloundec-6-yne |
Molecular Formula |
C12H22Si |
Molecular Weight |
194.39 g/mol |
IUPAC Name |
1,1-dimethyl-1-silacycloundec-6-yne |
InChI |
InChI=1S/C12H22Si/c1-13(2)11-9-7-5-3-4-6-8-10-12-13/h5-12H2,1-2H3 |
InChI Key |
CZCULPKIUGGTHG-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCCC#CCCCC1)C |
Canonical SMILES |
C[Si]1(CCCCC#CCCCC1)C |
synonyms |
1,1-Dimethyl-1-silacycloundeca-6-yne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



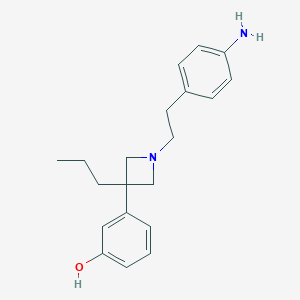
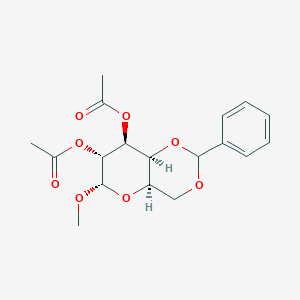
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
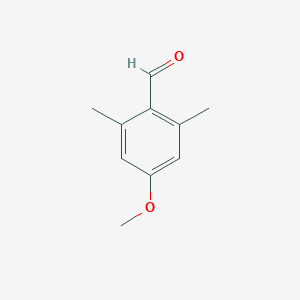
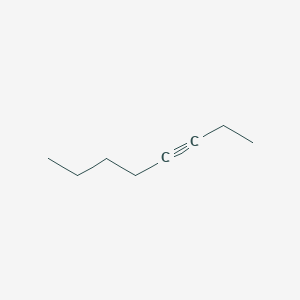
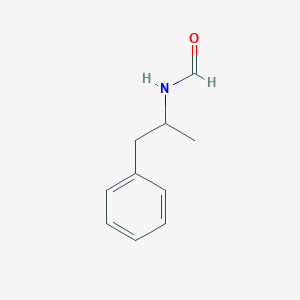
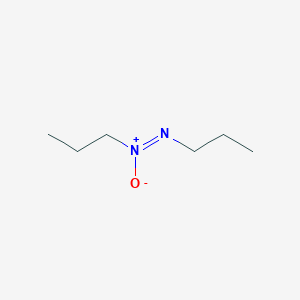
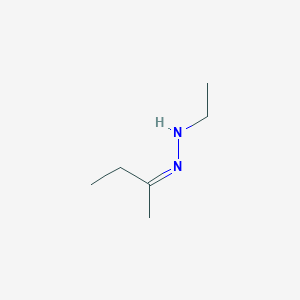
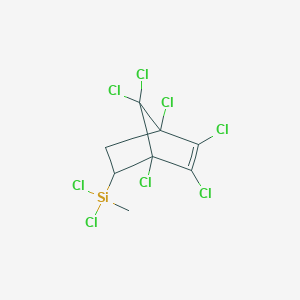
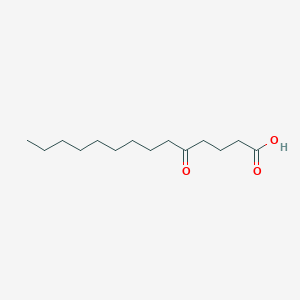
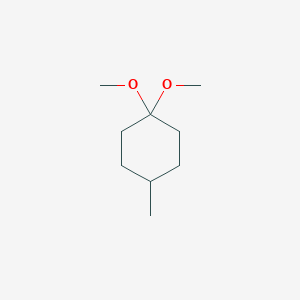
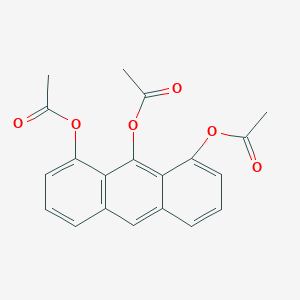
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
